
(R,R/'/')-2,2/'/'-Bis(difenilfosfino)-1,1/'/'-biferroceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and other catalytic processes.
Aplicaciones Científicas De Investigación
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of chiral metal complexes for asymmetric catalysis.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to explore its applications in drug development and delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene typically involves the reaction of biferrocene with diphenylphosphine under specific conditions. One common method includes the use of n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of biferrocene to form the desired product .
Industrial Production Methods
Industrial production methods for (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Mecanismo De Acción
The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 1,3-Bis(diphenylphosphino)propane (dppp)
Uniqueness
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is unique due to its chiral nature and the ability to form highly stable and selective complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Propiedades
Número CAS |
136274-57-2 |
|---|---|
Fórmula molecular |
C44H36Fe2P2 |
Peso molecular |
738.41 |
Nombre IUPAC |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |
Clave InChI |
VADPYXYBFVOWCG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |
Sinónimos |
(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


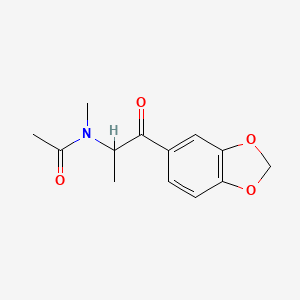
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594169.png)
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)
![N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B594175.png)
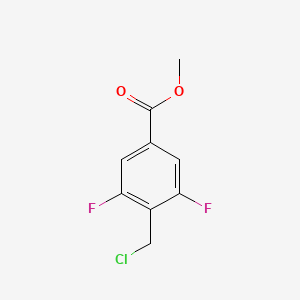
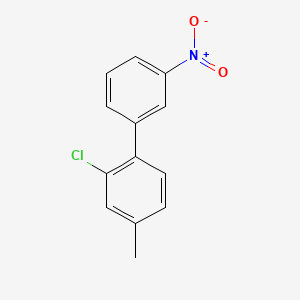
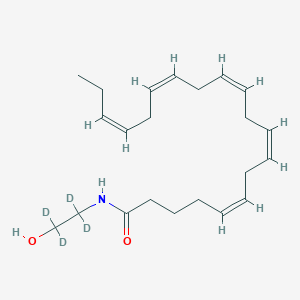
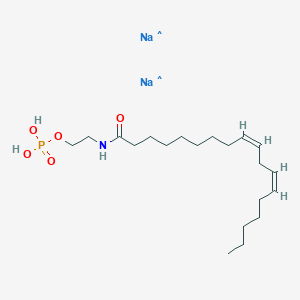
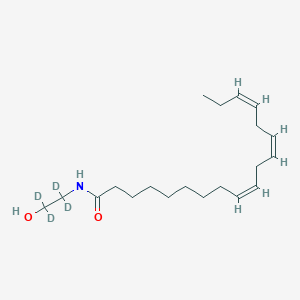
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
